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Compound of Interest

Compound Name: 2-Nitrophenyl butyrate

Cat. No.: B1199213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of 2-Nitrophenyl butyrate (2-NPB), also referred to as p-Nitrophenyl butyrate (p-NPB), in

continuous kinetic assays. This colorimetric method is widely employed for the determination of

esterase and lipase activity and is adaptable for high-throughput screening of enzyme

inhibitors.

Introduction
The continuous kinetic assay utilizing 2-Nitrophenyl butyrate is a simple, sensitive, and robust

spectrophotometric method for measuring the activity of hydrolytic enzymes such as lipases

(EC 3.1.1.3) and esterases (EC 3.1.1.1).[1][2] The principle of the assay is based on the

enzymatic hydrolysis of the colorless substrate, 2-NPB, to butyric acid and 2-nitrophenol (or p-

nitrophenol).[3][4] In an alkaline buffer, the released 2-nitrophenol forms the 2-nitrophenolate

anion, which is a yellow-colored chromophore with a characteristic absorbance maximum

around 405-415 nm.[1][2][3][5] The rate of formation of this colored product is directly

proportional to the enzyme activity and can be monitored continuously using a

spectrophotometer or a microplate reader.[6][7][8]

This assay is highly valuable in various research and development areas, including:

Enzyme characterization: Determining kinetic parameters (Km, Vmax) and specific activity.
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Drug Discovery: High-throughput screening for enzyme inhibitors.[9]

Bioprocess Monitoring: Real-time monitoring of lipase/esterase activity in fermentations and

other bioprocesses.[1][2]

Detergent and Food Industry: Quality control and development of enzyme-based products.

[10]

Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the ester bond in 2-
Nitrophenyl butyrate by a lipase or esterase. This reaction releases butyric acid and 2-

nitrophenol. The 2-nitrophenol, in its anionic form (2-nitrophenolate) under alkaline conditions,

can be quantified by measuring the increase in absorbance at approximately 405 nm.
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Figure 1: Enzymatic hydrolysis of 2-Nitrophenyl butyrate.

Materials and Reagents
2-Nitrophenyl butyrate (2-NPB)

Buffer solution (e.g., phosphate buffer, Tris-HCl)

Organic solvent for 2-NPB stock solution (e.g., acetonitrile, 2-methyl-2-butanol, DMSO)[6][8]

[11][12]
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Enzyme solution (lipase or esterase)

96-well microtiter plates (transparent, flat-bottom)[6]

Microplate reader or spectrophotometer with temperature control, capable of measuring

absorbance at 405 nm.[6][8]

Optional: Enzyme inhibitors for drug screening applications.

Experimental Protocols
The following protocols provide a general framework for performing a continuous kinetic assay

with 2-NPB. Specific parameters may require optimization depending on the enzyme and

experimental goals.

This protocol is designed for a 96-well plate format, but can be adapted for single cuvette-

based spectrophotometers.
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Figure 2: General experimental workflow for the 2-NPB assay.
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Protocol Steps:

Reagent Preparation:

Assay Buffer: Prepare a buffer of appropriate pH for the enzyme of interest (e.g., 100 mM

Sodium Phosphate Buffer, pH 7.2).[11]

2-NPB Stock Solution: Prepare a stock solution of 2-NPB in a suitable organic solvent

(e.g., 50 mM 2-NPB in acetonitrile).[11]

Enzyme Solution: Prepare dilutions of the enzyme in cold assay buffer immediately before

use.[11]

Assay Setup:

Pipette the assay buffer into the wells of a 96-well plate.

Add the enzyme solution to the "test" wells and an equal volume of assay buffer to the

"blank" wells.

Equilibrate the plate to the desired assay temperature (e.g., 37°C) in the microplate

reader.[11]

Initiation and Measurement:

To start the reaction, add the 2-NPB working solution to all wells.

Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals

(e.g., every 15-60 seconds) for a defined period (e.g., 5-30 minutes).[6][11][12]

Data Analysis:

Determine the rate of the reaction (ΔA405/min) from the linear portion of the absorbance

versus time plot.

Subtract the rate of the blank from the rate of the test samples.
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Calculate the enzyme activity using the Beer-Lambert law and the molar extinction

coefficient of 2-nitrophenol.

Enzyme Activity Calculation:

Units/mL enzyme = [(ΔA405/min Test - ΔA405/min Blank) * Total Assay Volume (mL)] / [Molar

Extinction Coefficient (ε) * Light Path (cm) * Enzyme Volume (mL)]

The molar extinction coefficient (ε) for p-nitrophenol at 405 nm is approximately 18,000 M-

1cm-1, but can vary with buffer conditions and should be determined experimentally if high

accuracy is required. A micromolar extinction coefficient of 0.0148 µM-1cm-1 has also been

reported.[11]

This protocol is an adaptation of the general activity assay for identifying and characterizing

enzyme inhibitors.

Reagent Preparation: As in the general protocol, with the addition of preparing stock

solutions of the inhibitor compounds, often in DMSO.[8]

Assay Setup:

Add assay buffer, enzyme solution, and the inhibitor solution (or vehicle control, e.g.,

DMSO) to the wells.

Incubate the enzyme with the inhibitor for a predefined period to allow for binding.

Initiation, Measurement, and Analysis:

Initiate the reaction by adding the 2-NPB substrate.

Monitor the reaction kinetically as described previously.

Calculate the percentage of inhibition relative to the vehicle control.

Data Presentation
The following tables summarize typical experimental conditions and performance data for the

2-NPB assay with various enzymes.
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Table 1: Summary of Experimental Conditions for 2-NPB Assay

Parameter Lipoprotein Lipase
Candida rugosa
Lipase

General Esterase

Substrate p-Nitrophenyl butyrate p-Nitrophenyl butyrate p-Nitrophenyl butyrate

Buffer

100 mM Sodium

Phosphate, 150 mM

NaCl, 0.5% Triton X-

100

0.05 M Sodium

Acetate, 4% Triton X-

100

50 mM Phosphate

Buffer

pH 7.2 5.6 7.2

Temperature 37°C 37°C 30-37°C

Wavelength 400 nm 405 nm 405 nm

Reference [11] [7] [6][13]

Table 2: Performance Characteristics of the 2-NPB Assay

Enzyme/Syste
m

Linear Range
Detection
Limit

Remarks Reference

Candida

antarctica Lipase

B (SIA system)

0.05–1.60 U/mL Not specified
Capable of high

sample dilution
[1][2]

Candida rugosa

Lipase (in methyl

ricinoleate)

0.0054 to 0.1 g/L
Lower than in

OMW medium

Method is

sensitive and

precise

[7]

Candida rugosa

Lipase (in olive

mill wastewater)

0.093 to 0.5 g/L
Higher than in

MR medium

Demonstrates

applicability in

complex media

[7]
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High background absorbance: This may be due to the spontaneous hydrolysis of 2-NPB.

Ensure the buffer pH is not excessively high and prepare the substrate solution fresh.

Non-linear reaction rate: This could be due to substrate depletion, enzyme instability, or

product inhibition. Use a lower enzyme concentration or a shorter measurement time.

Low signal: The enzyme activity may be too low. Increase the enzyme concentration or the

incubation time. Ensure the buffer pH and temperature are optimal for the enzyme.

Precipitation of substrate: 2-NPB has limited water solubility. Ensure the concentration of the

organic solvent from the stock solution is not too high in the final reaction mixture. The use of

detergents like Triton X-100 can help maintain substrate solubility.[7][11][13]

Conclusion
The continuous kinetic assay with 2-Nitrophenyl butyrate is a versatile and efficient method

for the quantification of lipase and esterase activity. Its simplicity, sensitivity, and adaptability to

high-throughput formats make it an indispensable tool in academic research, drug discovery,

and industrial biotechnology. Careful optimization of assay conditions is crucial for obtaining

accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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